

Application Notes and Protocols for Two-Photon Excitation Microscopy with Rhodamine 101

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodamine 101

Cat. No.: B183124

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon excitation microscopy (2PEM) is a powerful fluorescence imaging technique that offers distinct advantages for three-dimensional imaging deep within scattering biological specimens.^{[1][2]} Unlike conventional one-photon fluorescence microscopy, where a single high-energy photon excites a fluorophore, 2PEM utilizes the near-simultaneous absorption of two lower-energy photons to elicit the same fluorescent emission. This nonlinear optical process provides intrinsic optical sectioning, reduced phototoxicity, and deeper tissue penetration, making it an invaluable tool for live-cell and in vivo imaging.^{[1][2]}

Rhodamine 101 is a robust and highly fluorescent dye belonging to the rhodamine family of fluorophores. Its favorable photophysical properties, including a high quantum yield and good photostability, make it a suitable candidate for 2PEM applications.^{[3][4]} These notes provide detailed protocols for the use of **Rhodamine 101** in two-photon microscopy for cell and tissue imaging, with a focus on applications relevant to biological research and drug development.

Photophysical Properties of Rhodamine 101

A thorough understanding of the photophysical properties of **Rhodamine 101** is crucial for optimizing 2PEM experiments. The key parameters are summarized in the table below. It is important to note that the two-photon absorption cross-section (σ_2) is a critical parameter for 2PEM, as a higher value indicates more efficient two-photon excitation. The two-photon

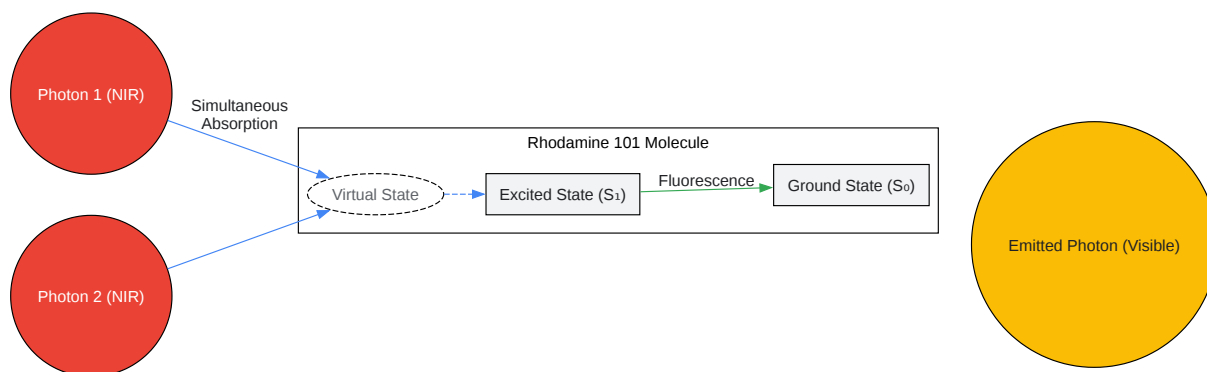
absorption maximum of **Rhodamine 101** is in the near-infrared (NIR) range, which allows for deeper tissue penetration and reduced scattering.[5]

Property	Value	Solvent/Conditions
One-Photon Absorption Max (λ_{abs})	~569 nm	Methanol
One-Photon Emission Max (λ_{em})	~590 nm	Methanol[6][7]
Two-Photon Excitation Max ($\lambda_{\text{2P,ex}}$)	780 - 840 nm	Various Solvents
Two-Photon Absorption Cross-Section (σ_2) Max	~100-200 GM	Methanol
Fluorescence Quantum Yield (Φ_{f})	High	Various Solvents

Note: GM stands for Goeppert-Mayer units ($1 \text{ GM} = 10^{-50} \text{ cm}^4 \text{ s photon}^{-1}$). The exact values for two-photon excitation maximum and cross-section can be solvent-dependent.[8]

Principle of Two-Photon Excitation with Rhodamine 101

The fundamental principle of two-photon excitation is the simultaneous absorption of two photons, where the combined energy of these two photons is sufficient to excite the **Rhodamine 101** molecule to its excited state. This is followed by relaxation and the emission of a single fluorescent photon.



[Click to download full resolution via product page](#)

Jablonski diagram illustrating the two-photon excitation process.

Experimental Protocols

Protocol 1: In Vitro Staining of Cultured Cells with Rhodamine 101 for 2PEM

This protocol outlines the steps for staining live or fixed cultured cells with **Rhodamine 101** for subsequent imaging with a two-photon microscope.

Materials:

- **Rhodamine 101**
- Dimethyl sulfoxide (DMSO), high purity
- Phosphate-buffered saline (PBS), pH 7.4

- Cell culture medium
- Fixative solution (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for fixed cell imaging
- Coverslips or imaging dishes suitable for microscopy
- Two-photon microscope equipped with a tunable near-infrared (NIR) laser

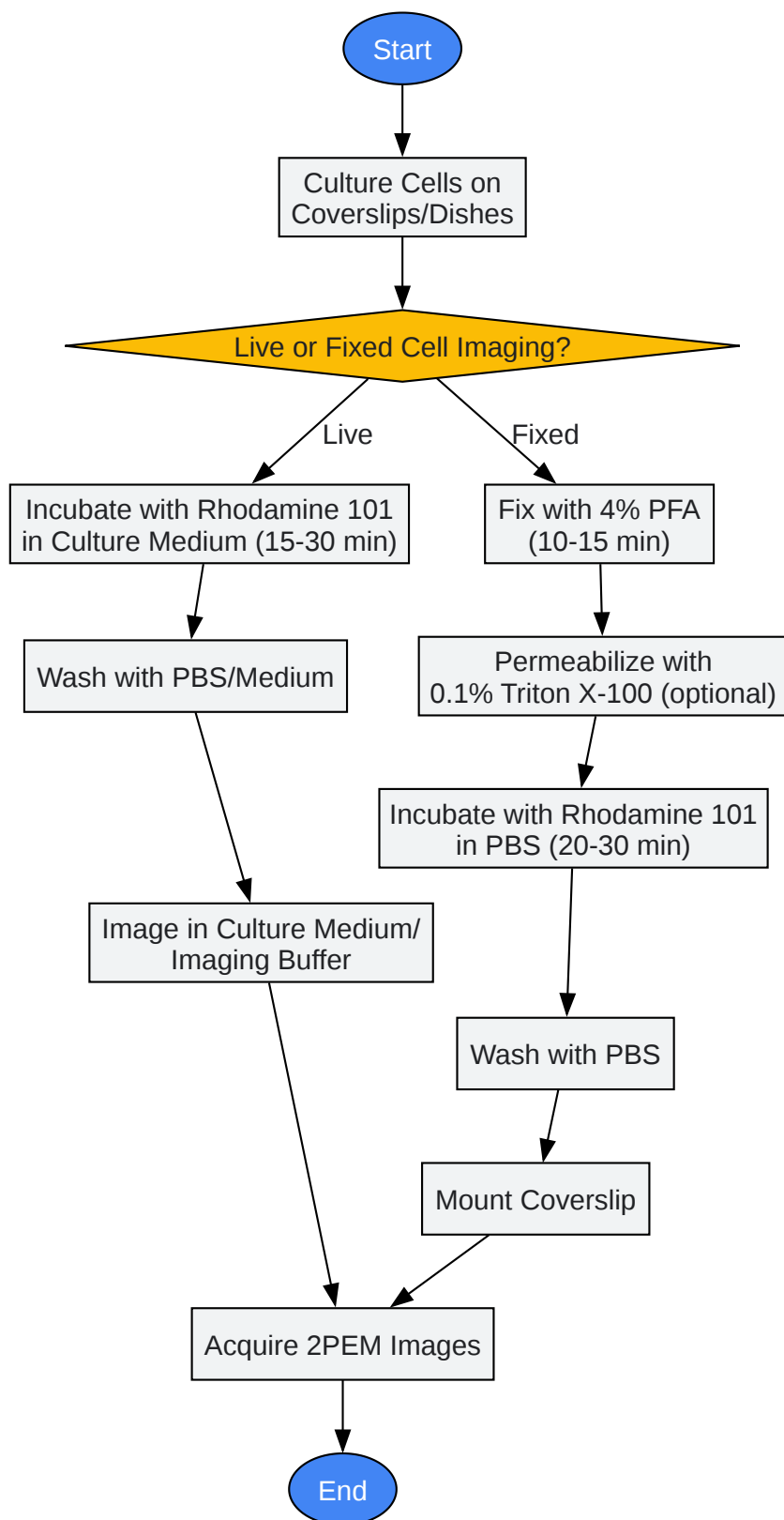
Procedure:

- Prepare **Rhodamine 101** Stock Solution:
 - Dissolve **Rhodamine 101** in high-purity DMSO to make a 1-10 mM stock solution.
 - Store the stock solution at -20°C, protected from light.
- Cell Culture:
 - Plate cells on coverslips or imaging dishes and culture until they reach the desired confluency.
- Staining:
 - For Live-Cell Imaging:
 - Prepare a working solution of **Rhodamine 101** by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 μ M. The optimal concentration should be determined empirically for each cell type and experimental condition.
 - Remove the culture medium from the cells and replace it with the **Rhodamine 101** staining solution.
 - Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

- Wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.
- Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
- For Fixed-Cell Imaging:
 - Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
 - Wash the cells three times with PBS.
 - Prepare a working solution of **Rhodamine 101** in PBS (1-10 μ M).
 - Incubate the fixed and permeabilized cells with the staining solution for 20-30 minutes at room temperature, protected from light.
 - Wash the cells three times with PBS.
 - Mount the coverslips with an appropriate mounting medium.
- Two-Photon Imaging:
 - Place the imaging dish or slide on the stage of the two-photon microscope.
 - Tune the laser to an excitation wavelength between 780 nm and 840 nm. The optimal wavelength may need to be determined empirically to maximize signal and minimize background.
 - Use a suitable emission filter to collect the fluorescence signal from **Rhodamine 101** (typically in the range of 570-620 nm).
 - Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching and phototoxicity.^[9] It is crucial to use the lowest possible laser

power to avoid cellular damage.

- Acquire images or z-stacks as required for the experiment.



[Click to download full resolution via product page](#)

Workflow for in vitro cell staining with **Rhodamine 101**.

Protocol 2: In Vivo and Ex Vivo Tissue Imaging with Rhodamine 101

This protocol describes the application of **Rhodamine 101** for imaging in live animals (in vivo) or in freshly isolated tissue slices (ex vivo). Sulforhodamine 101 (SR101), a sulfonated and more water-soluble analog, is often used for in vivo astrocyte labeling; however, the principles can be adapted for **Rhodamine 101**, particularly for labeling vasculature or more hydrophobic structures.^{[1][10][11][12]}

Materials:

- **Rhodamine 101** or Sulforhodamine 101
- Sterile saline or artificial cerebrospinal fluid (aCSF)
- Anesthesia (for in vivo imaging)
- Surgical tools for exposing the tissue of interest (for in vivo imaging)
- Vibratome or tissue slicer (for ex vivo imaging)
- Two-photon microscope with an objective suitable for deep tissue imaging (e.g., long working distance, high numerical aperture)

Procedure for In Vivo Imaging:

- Animal Preparation:
 - Anesthetize the animal according to approved institutional protocols.
 - Surgically expose the tissue of interest (e.g., through a cranial window for brain imaging).
- Dye Administration:

- Intravenous (IV) Injection: For vascular labeling, dissolve **Rhodamine 101** in a vehicle compatible with intravenous injection (e.g., saline with a small amount of a solubilizing agent like DMSO or Cremophor EL, ensuring the final concentration is non-toxic). Inject a bolus of the dye solution via a tail vein or other suitable vessel. The optimal dose needs to be determined empirically.
- Topical Application: For labeling superficial layers of exposed tissue, a solution of **Rhodamine 101** or SR101 in aCSF or saline (e.g., 100 μ M to 1 mM) can be carefully applied to the tissue surface.[\[10\]](#)
- Imaging:
 - Allow time for the dye to distribute. For IV injection, imaging can often begin within minutes. For topical application, allow 15-30 minutes for diffusion into the tissue.
 - Position the animal under the two-photon microscope.
 - Use an excitation wavelength in the 780-840 nm range.
 - Collect the emitted fluorescence using an appropriate filter set.
 - Acquire time-lapse images or z-stacks to observe dynamic processes or tissue structure.

Procedure for Ex Vivo Tissue Slice Imaging:

- Tissue Preparation:
 - Perfuse the animal with ice-cold, oxygenated aCSF.
 - Rapidly dissect the tissue of interest and prepare acute slices (e.g., 200-400 μ m thick) using a vibratome in ice-cold, oxygenated aCSF.
- Staining:
 - Incubate the tissue slices in oxygenated aCSF containing **Rhodamine 101** (1-10 μ M) for 20-60 minutes at room temperature or 34°C.[\[12\]](#)
 - Wash the slices in fresh aCSF for 10-20 minutes to remove excess dye.

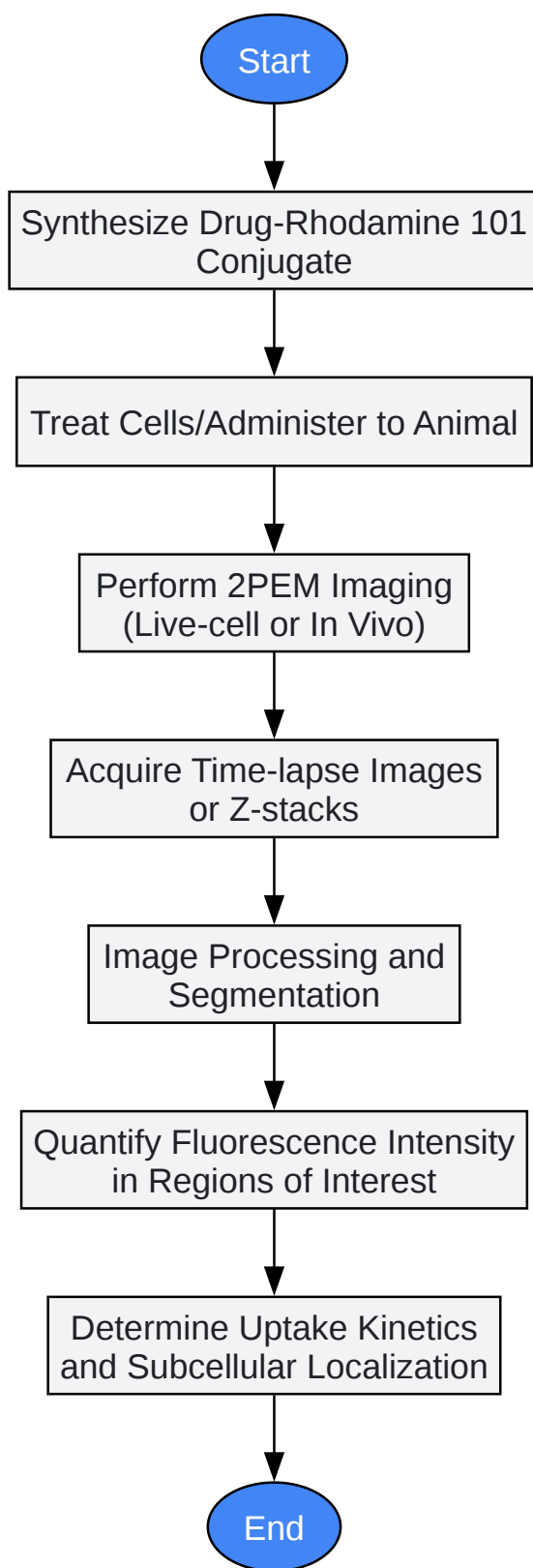
- Imaging:
 - Transfer a slice to the recording chamber of the two-photon microscope, continuously perfused with oxygenated aCSF.
 - Acquire images using the same imaging parameters as for in vivo imaging.

Application in Drug Development: Cellular Uptake Studies

2PEM with **Rhodamine 101** can be a valuable tool for studying the cellular uptake and subcellular distribution of drug candidates. By conjugating a drug molecule to **Rhodamine 101**, its internalization and localization within cells or tissues can be visualized and quantified.

Experimental Design:

- Synthesis: Synthesize a conjugate of the drug of interest and **Rhodamine 101**.
- Cell Treatment: Treat cultured cells or administer the conjugate to an animal model.
- 2PEM Imaging: Use the protocols described above to perform live-cell or in vivo/ex vivo imaging to track the spatiotemporal distribution of the fluorescently labeled drug.
- Data Analysis: Quantify the fluorescence intensity in different cellular compartments (e.g., cytoplasm, nucleus, lysosomes) or tissue regions over time to determine uptake kinetics and localization patterns.



[Click to download full resolution via product page](#)

Workflow for a drug uptake study using **Rhodamine 101**.

Data Presentation and Analysis

Quantitative data from 2PEM experiments should be presented clearly to facilitate interpretation and comparison.

Table of Imaging Parameters:

Parameter	Recommended Value/Range	Notes
Excitation Wavelength	780 - 840 nm	Optimize for maximal signal and minimal autofluorescence.
Laser Power	< 50 mW at the sample	Use the lowest power necessary to avoid phototoxicity.
Objective	High NA, long working distance	e.g., 20x or 40x water immersion objective.
Emission Filter	570 - 620 nm bandpass	To isolate Rhodamine 101 fluorescence.
Dwell Time	1-10 μ s/pixel	Adjust for desired signal-to-noise ratio and scan speed.
Image Size	512x512 or 1024x1024 pixels	Balance between resolution and acquisition speed.

Data Analysis:

- **Image Processing:** Use software such as ImageJ/Fiji or commercial packages for background subtraction, noise reduction, and image registration (for time-lapse series).
- **Quantification:** Measure fluorescence intensity in defined regions of interest (ROIs) to quantify changes in dye concentration or distribution.
- **Colocalization Analysis:** If using multiple fluorescent labels, perform colocalization analysis to determine the spatial relationship between **Rhodamine 101** and other markers.

Troubleshooting

Problem	Possible Cause	Solution
Low Signal	- Low dye concentration- Suboptimal excitation wavelength- Incorrect emission filter- Low laser power or detector gain	- Increase dye concentration- Perform a lambda scan to find the optimal excitation wavelength- Check filter specifications- Cautiously increase laser power/gain
High Background	- Autofluorescence- Unbound dye	- Use a narrower emission filter- Acquire an unstained control image to assess autofluorescence- Ensure thorough washing steps
Photobleaching	- High laser power- Long exposure time	- Reduce laser power- Increase scan speed or use a more sensitive detector- Use an anti-fade agent in mounting medium for fixed samples
Phototoxicity	- High laser power- Prolonged imaging	- Use the lowest possible laser power- Minimize the duration of light exposure- Monitor cell health and morphology during live-cell imaging

By following these detailed application notes and protocols, researchers can effectively utilize **Rhodamine 101** for a wide range of two-photon excitation microscopy studies, from fundamental cell biology to preclinical drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Limitations of Sulforhodamine 101 for Brain Imaging [frontiersin.org]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. probes.bocsci.com [probes.bocsci.com]
- 4. setabiomedicals.com [setabiomedicals.com]
- 5. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Spectrum [Rhodamine 101] | AAT Bioquest [aatbio.com]
- 7. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Two-Photon Excitation Microscopy with Rhodamine 101]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183124#two-photon-excitation-microscopy-with-rhodamine-101]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com